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Compound of Interest

Compound Name: DIAVERIDINE HYDROCHLORIDE

Cat. No.: B1366903

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine hydrochloride is a synthetic antiprotozoal agent, primarily utilized in veterinary
medicine as a coccidiostat. Structurally, it belongs to the diaminopyrimidine class of
compounds. Its therapeutic effect is derived from its function as a competitive inhibitor of
dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway of
prokaryotes and some eukaryotes.[1][2][3] By inhibiting DHFR, diaveridine hydrochloride
effectively disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of
nucleic acids and certain amino acids, thereby arresting cell growth and replication.[4] This
technical guide provides a comprehensive overview of the structural analysis of diaveridine
hydrochloride, incorporating physicochemical properties, spectroscopic data, and a detailed
examination of its mechanism of action and metabolic fate.

Physicochemical Properties

Diaveridine hydrochloride is a white to off-white or yellowish crystalline powder.[5] Key
physicochemical data are summarized in the table below.
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Property Value Reference(s)
Chemical Formula C13H16N4O2-HCI [5]
Molecular Weight 296.76 g/mol [6]
CAS Number 2507-23-5 [718]
5-[(3,4-
IUPAC Name dimethoxyphenyl)methyllpyrimi  [1]

dine-2,4-diamine hydrochloride

Melting Point >224°C (with decomposition) [9]

Soluble in concentrated
hydrochloric acid, slightly
soluble in dilute hydrochloric
Solubility acid and methanol, very [51[9][10]
slightly soluble in chloroform,
and insoluble in ethanol, ether,

and water.

White to off-white or yellowish
Appearance ) [5]
crystalline powder

Crystallographic Data

As of the latest literature review, a complete single-crystal X-ray diffraction study for
diaveridine hydrochloride is not publicly available. Therefore, detailed crystallographic data
such as unit cell dimensions, bond lengths, and bond angles are not included in this guide.
However, analysis of structurally similar diaminopyrimidine derivatives provides insights into the
expected molecular geometry.[11][12]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR spectral data with complete peak assignments for diaveridine
hydrochloride are not readily available in the public domain. A general representation of the
expected proton and carbon environments can be inferred from its chemical structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of diaveridine hydrochloride would be characterized by absorption bands

corresponding to its various functional groups. The table below lists the expected characteristic

IR absorption bands.

Wavenumber (cm~12) Functional Group Vibrational Mode

3400 - 3100 N-H (amines) Stretching

3100 - 3000 C-H (aromatic) Stretching

3000 - 2850 C-H (aliphatic, -CHs, -CHz2) Stretching

1650 - 1550 C:C_ (E_’lr_omatic)’ c=N Stretching
(pyrimidine)

1650 - 1580 N-H (amines) Bending

1260 - 1000 C-0 (ethers) Stretching

850 - 675 C-H (aromatic) Out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry of diaveridine would likely show a molecular ion peak corresponding to the

free base (C13H16N40O2) at m/z 260.29.[1] The fragmentation pattern would be influenced by the

stability of the pyrimidine and dimethoxybenzyl moieties. Key fragmentation data from available

sources are presented below.

m/z Interpretation
261.1359 [M+H]* (protonated molecule of the free base)
245.1044 Loss of a methyl group (-CHs3)

Fragment corresponding to the dimethoxybenzyl

123.0672 ]
moiety
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Mechanism of Action: Dihydrofolate Reductase
Inhibition

Diaveridine exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR), a key

enzyme in the folate pathway. This pathway is crucial for the synthesis of thymidine, purines,
and certain amino acids.

Dihydrofolate (DHF) Substrate

One-carbon metabolism DNA, RNA & Amino Acid

Synthesis

Tetrahydrofolate (THF)

Dihydrofolate

MBI Reductase (DHFR)

NADP+

Click to download full resolution via product page

Figure 1. Mechanism of DHFR inhibition by Diaveridine.

Metabolic Pathways

Studies in pigs and chickens have elucidated the primary metabolic pathways of diaveridine.
The main routes of biotransformation include O-demethylation, a-hydroxylation, and
subsequent glucuronidation or sulfation.[13][14]
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Figure 2. Metabolic pathways of Diaveridine in pigs and chickens.

Experimental Protocols

Detailed experimental protocols for the structural elucidation of diaveridine hydrochloride are
not available in a single source. The following are generalized yet detailed methodologies
adapted for a compound of this nature.

X-ray Crystallography (for a related diaminopyrimidine)

o Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow
evaporation of a saturated solution of the compound in an appropriate solvent system (e.g.,
ethanol-water mixture).[15][16]

o Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are
collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka
radiation, A = 0.71073 A) and a detector.[11][17] Data are typically collected at a controlled
temperature (e.g., 293 K).
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» Structure Solution and Refinement: The collected diffraction data are processed to yield a set
of structure factors. The crystal structure is solved using direct methods and refined by full-
matrix least-squares on F2.[11][12]
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Figure 3. Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of diaveridine hydrochloride is dissolved in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CD30OD) in a 5 mm NMR tube.
[18][19]

o Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer operating at a
specific frequency (e.g., 400 or 500 MHz for *H).[20] Standard pulse sequences are used for
one-dimensional spectra. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be
performed for unambiguous signal assignments.
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard
(e.g., tetramethylsilane, TMS) or the residual solvent peak.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the powdered diaveridine hydrochloride (1-2 mg)
is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr).[22][23]
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat
powder.[24][25]

Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm~1. A
background spectrum of the KBr pellet or the empty ATR crystal is collected for background
correction.[26]

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the functional groups present in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

o Sample Preparation: A stock solution of diaveridine hydrochloride is prepared in a suitable

solvent (e.g., methanol). This is further diluted to working concentrations with the mobile
phase.[6][27]

Chromatographic Separation: An aliquot of the sample is injected into a high-performance
liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A
gradient elution program with a mobile phase consisting of an aqueous component (e.g.,
water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic
acid) is typically used.[28][29]

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass
spectrometer, often equipped with an electrospray ionization (ESI) source operating in
positive ion mode. Full scan and product ion scan (MS/MS) data are acquired to determine
the mass-to-charge ratio of the parent ion and its fragments.[27][30]

Conclusion

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pydio.campus.nd.edu/docs/lib/exe/fetch.php?media=nmr_sop.pdf
https://www.benchchem.com/product/b1366903?utm_src=pdf-body
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/ftir-analysis-applications
https://jascoinc.com/learning-center/theory/spectroscopy/fundamentals-ftir-spectroscopy/sampling/
http://unitechlink.com/step-by-step-analysis-of-ftir/
https://www.benchchem.com/product/b1366903?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34120054/
https://www.researchgate.net/publication/357928591_Metabolite_Identification_and_Pharmacokinetic_Behavior_of_Diaveridine_in_the_Plasma_of_Pigs_and_Chickens_Based_on_Radioactive_Tracing_Coupled_With_LCMS-IT-TOF_Assay
https://www.researchgate.net/publication/326325247_Use_of_a_New_LC-MS_Method_for_The_Determination_of_Pyrrolizidine_Alkaloids_in_Feeds
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/an_73310_lc_compendial_impurity_chlorhexidine_an73310_en_961afbff2e/an-73310-lc-compendial-impurity-chlorhexidine-an73310-en.pdf
https://www.researchgate.net/publication/357928591_Metabolite_Identification_and_Pharmacokinetic_Behavior_of_Diaveridine_in_the_Plasma_of_Pigs_and_Chickens_Based_on_Radioactive_Tracing_Coupled_With_LCMS-IT-TOF_Assay
https://pubmed.ncbi.nlm.nih.gov/35118152/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This technical guide has synthesized the available structural and analytical information for
diaveridine hydrochloride. While a complete crystallographic characterization remains to be
published, a combination of spectroscopic techniques provides a robust understanding of its
molecular structure. The elucidated mechanism of action and metabolic pathways are crucial
for its application in veterinary medicine and for future drug development efforts targeting
dihydrofolate reductase. The provided experimental frameworks offer a solid foundation for
researchers and scientists working with this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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